molecular formula C5H12O11P2 B1665595 Arabinose 1,5-diphosphate CAS No. 93132-85-5

Arabinose 1,5-diphosphate

Cat. No. B1665595
CAS RN: 93132-85-5
M. Wt: 310.09 g/mol
InChI Key: AAAFZMYJJHWUPN-MBMOQRBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabinose 1,5-diphosphate, also known as A 1,5-BP, is a bisphosphatase inhibitor. Arabinose 1,5-diphosphate activated the kinase and inhibited the bisphosphatase.

Scientific Research Applications

1. Role in Mycobacterial Cell Wall Synthesis

  • Arabinose 1,5-diphosphate is involved in the synthesis of decaprenylphosphoryl-d-arabinose in Mycobacterium tuberculosis. This lipid donor is crucial for mycobacterial cell wall biosynthesis, specifically in the formation of d-arabinofuranosyl residues from phosphoribose diphosphate (Huang et al., 2005).

2. Enzymatic Action in Plants

  • In plants, enzymes such as uridine diphosphate (UDP)-arabinose 4-epimerase play a role in converting UDP-l-arabinose, with no action on other UDP sugars like UDP-d-glucose, indicating a specific enzymatic role in pentose sugar metabolism (Fan & Feingold, 1970).

3. Metabolic Engineering for Enhanced Production

  • Studies on Escherichia coli have shown that engineering the nonmevalonate pathway, which includes isopentenyl diphosphate synthesis, can be influenced by arabinose-related compounds to enhance production of compounds like lycopene (Kim & Keasling, 2001).

4. Potential Enzyme Inhibitors

  • Research on enzyme inhibitors indicates that compounds like arabinose 5-phosphate can inhibit key enzymes in bacterial lipopolysaccharide biosynthesis, a critical component of Gram-negative bacteria's outer membrane (Bigham et al., 1984).

5. Structural Studies and Drug Targets

  • Inhibitory effects of arabinose diphosphate derivatives on enzymes like RNA polymerase have been noted, offering insights into the structure and function of these enzymes and potential targets for drug development (Dennis et al., 1980).

properties

CAS RN

93132-85-5

Product Name

Arabinose 1,5-diphosphate

Molecular Formula

C5H12O11P2

Molecular Weight

310.09 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1

InChI Key

AAAFZMYJJHWUPN-MBMOQRBOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 1,5-BP
arabinose 1,5-bisphosphate
arabinose 1,5-diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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